

# Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 datasheet and specifications

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Compound of Interest

Mal-PEG4-Lys(t-Boc)-NH-mPEG24

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# In-Depth Technical Guide: Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a heterobifunctional crosslinker that serves as a critical component in the development of advanced targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule features a maleimide group for covalent linkage to thiol-containing moieties, a t-Boc protected amine for subsequent conjugation, and an extended polyethylene glycol (PEG) chain. The PEG linker enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[1][2]

This technical guide provides a comprehensive overview of the specifications, experimental protocols, and applications of **Mal-PEG4-Lys(t-Boc)-NH-m-PEG24**, designed to assist researchers in leveraging this versatile linker for their drug development projects.

## **Chemical and Physical Properties**

The fundamental properties of **Mal-PEG4-Lys(t-Boc)-NH-m-PEG24** are summarized in the table below. These specifications are crucial for designing and executing successful



## conjugation strategies.

Property	Value	Reference
Molecular Formula	C78H147N5O35	[3][4]
Molecular Weight	1715.01 g/mol	[3][4]
Appearance	White to off-white solid or oil	
Solubility	Soluble in DMSO, DMF, methylene chloride, acetonitrile, methanol, acetone	[4][5]
Purity	>95%	[4]
Storage	Store at -20°C, protect from moisture	[4][6]

# **Core Applications and Reaction Mechanisms**

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is primarily utilized in the synthesis of PROTACs and ADCs due to its bifunctional nature.

PROTAC Synthesis: In the context of PROTACs, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[3][7][8] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. [9][10] The hydrophilic PEG chain can improve the solubility and cell permeability of the final PROTAC molecule.[11]

Antibody-Drug Conjugate (ADC) Synthesis: For ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. [5] The maleimide group can react with cysteine residues on the antibody, while the deprotected amine can be conjugated to the drug molecule. The PEG spacer enhances the stability and solubility of the ADC, potentially leading to an improved therapeutic index.[1][12] [13]

# **Experimental Protocols**



The following sections provide detailed methodologies for the key reactions involving **Mal-PEG4-Lys(t-Boc)-NH-m-PEG24**.

## **Thiol-Maleimide Conjugation**

This protocol outlines the general procedure for conjugating the maleimide group of the linker to a thiol-containing molecule, such as a protein with cysteine residues.

#### Materials:

- Thiol-containing molecule (e.g., protein, peptide)
- Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
- Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 6.5-7.5)[14]
- Reducing agent (e.g., TCEP)
- Anhydrous DMSO or DMF
- Inert gas (e.g., nitrogen or argon)
- Purification system (e.g., gel filtration, HPLC, FPLC)

#### Procedure:

- Preparation of the Thiol-Containing Molecule:
  - Dissolve the thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[15]
  - If disulfide bonds are present, add a 50-100x molar excess of a reducing agent like TCEP and incubate for 20-60 minutes at room temperature to reduce the disulfides to free thiols.
     [15][16]
- Preparation of the Maleimide Linker Solution:
  - Dissolve Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 μL).[15]



- Conjugation Reaction:
  - Add the maleimide linker solution to the solution of the thiol-containing molecule. A 10-20x molar excess of the maleimide linker is recommended as a starting point.
  - Flush the reaction vessel with an inert gas, seal it, and mix thoroughly.[14]
  - Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[14] Protect from light if any components are light-sensitive.
- Purification:
  - Purify the resulting conjugate using an appropriate method such as gel filtration, HPLC, or FPLC to remove excess linker and other reagents.[15]

## t-Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (t-Boc) protecting group to expose the primary amine for subsequent conjugation.

#### Materials:

- · Boc-protected conjugate
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)[17]
- Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

Reaction Setup:

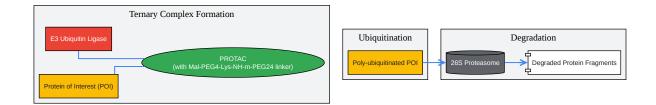


- Dissolve the Boc-protected conjugate in an anhydrous organic solvent such as dichloromethane.
- Add an excess of the acidic deprotection reagent. For example, add an equal volume of TFA to the solution or a solution of 4M HCl in dioxane.[17]
- Deprotection Reaction:
  - Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[17]
  - Monitor the progress of the reaction by a suitable analytical method like TLC or LC-MS.
     [17]
- Workup and Purification:
  - Upon completion, remove the solvent and excess acid under reduced pressure.
  - Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[17]
  - Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[17]

# **Visualizing Workflows and Mechanisms**

The following diagrams, generated using Graphviz, illustrate the key processes where **Mal-PEG4-Lys(t-Boc)-NH-m-PEG24** is employed.

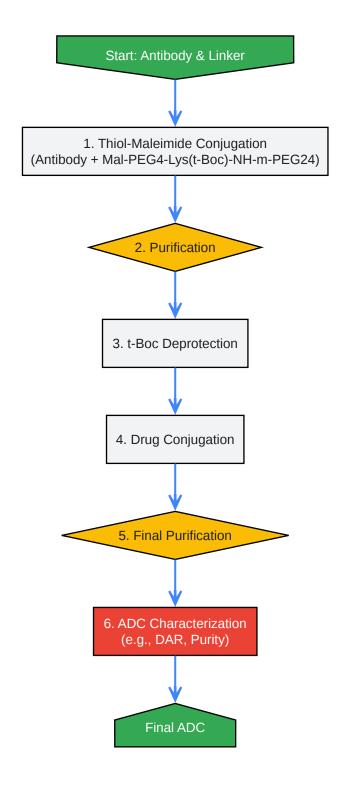




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Caption: Mechanism of action for a PROTAC utilizing a PEGylated linker.





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Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

## Conclusion



Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a highly valuable tool for the development of targeted therapies. Its well-defined structure, including the reactive maleimide and protected amine functionalities, combined with the beneficial properties of the long PEG chain, makes it an ideal choice for constructing complex bioconjugates like PROTACs and ADCs. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this versatile linker into their drug discovery and development pipelines. Careful optimization of reaction conditions and purification methods will be key to achieving high-quality, effective therapeutic candidates.

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